N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-bromobenzamide
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Overview
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-bromobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-bromobenzamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzoxazole derivatives and substituted anilines. The synthetic route may involve the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of o-aminophenols with carboxylic acids or their derivatives.
Substitution Reactions:
Carbamothioylation: The final step involves the formation of the carbamothioyl group, which can be introduced using thiocarbamoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-bromobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the halogen atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in biological assays to study its effects on different cell lines and microorganisms.
Industrial Applications: In the industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-bromobenzamide involves its interaction with specific molecular targets. The benzoxazole core can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with DNA in cancer cells, causing cell death . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-bromobenzamide include other benzoxazole derivatives such as:
N-[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide: This compound has a similar structure but with a methyl group instead of a chlorine atom.
N-[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-bromobenzamide: Another derivative with a methyl group and bromine substitution.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClN3O2S/c22-14-6-2-1-5-13(14)19(27)26-21(29)25-17-11-12(9-10-15(17)23)20-24-16-7-3-4-8-18(16)28-20/h1-11H,(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSNPRHSBLQRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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